molecular formula C11H12FNO2 B2858371 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2167669-98-7

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2858371
CAS No.: 2167669-98-7
M. Wt: 209.22
InChI Key: YDTHYONBNZXIHQ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated bicyclic ring system. The molecule features a fluorine substituent at the 7-position and a methyl ester group at the 6-position of the quinoline scaffold. This structural framework confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the ester group provides a handle for further chemical modifications.

Properties

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)6-9(8)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHYONBNZXIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CCCN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167669-98-7
Record name methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the fluorination of a tetrahydroquinoline precursor. One common method includes the reaction of 7-fluoro-1,2,3,4-tetrahydroquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Positions Key Structural Differences Potential Implications Reference
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate Fluoro (7), methyl ester (6) Baseline compound High lipophilicity; metabolic stability
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate Fluoro (8), methyl ester (6) Fluoro at 8-position (vs. 7) Altered dipole moment; possible conformational changes in ring puckering
Laropiprant (7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole derivative) Fluoro (7), acetic acid group, sulfonyl substituents Cyclopenta[b]indole core (vs. tetrahydroquinoline) Enhanced receptor binding affinity; clinical use in dyslipidemia
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Methoxy (6,7), ethyl ester (2), methyl (1) Isoquinoline core; dimethoxy and ethyl ester Increased steric bulk; reduced metabolic clearance
Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate Methoxy (8), methyl ester (5) Methoxy vs. fluoro; ester at 5-position (vs. 6) Lower lipophilicity; altered hydrogen bonding

Key Observations:

Positional Isomerism (7-Fluoro vs. 8-Fluoro): The 7-fluoro derivative may exhibit distinct electronic effects compared to the 8-fluoro analog due to differences in the fluorine atom’s proximity to the ester group. This could influence dipole moments and intermolecular interactions .

Core Structure Variations (Tetrahydroquinoline vs. Isoquinoline/Indole): Laropiprant’s cyclopenta[b]indole core introduces a fused five-membered ring, increasing structural rigidity compared to the tetrahydroquinoline scaffold. This rigidity may enhance receptor selectivity . Isoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) feature a nitrogen atom at the 2-position, altering electronic distribution and steric accessibility .

Substituent Effects (Fluoro vs. Methoxy/Ester Groups): Fluorine’s electron-withdrawing nature increases lipophilicity (logP) and oxidative stability compared to methoxy or hydroxyl groups. Methoxy substituents (e.g., in Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate) may reduce membrane permeability due to increased polarity.

Ester Group Position: The 6-carboxylate position in the parent compound optimizes spatial orientation for interactions with esterase enzymes or target binding pockets, whereas 5-carboxylate analogs (e.g., Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate) may exhibit altered hydrolysis rates .

Q & A

Q. What are the recommended synthetic routes for Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis involves fluorinated precursor cyclization under controlled conditions. Key steps include:
  • Cyclization : Use of AlCl₃ in 1,2-dichlorobenzene at 378 K to promote ring closure (similar to methods for related tetrahydroquinolines) .
  • Purification : Recrystallization from ethanol to achieve high purity (>73% yield) .
  • Optimization : Adjusting catalyst loading, temperature, and solvent polarity to minimize side reactions .
StepReagents/ConditionsPurpose
Precursor PreparationFluorinated aniline derivativesIntroduce fluorine substituent
CyclizationAlCl₃, 1,2-dichlorobenzene, 378 KRing formation
IsolationEthanol recrystallizationPurity enhancement

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, DMSO-d₆) confirms proton environments and substituent positions .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester functionalities .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 245 [M]⁺) .
  • X-ray Crystallography : SHELX/ORTEP-3 software refines 3D structure, resolving puckering and hydrogen-bonding interactions .
TechniqueKey ParametersStructural Insight
¹H NMRδ 6.95–7.13 (aromatic protons)Confirms aromatic substitution pattern
X-rayC–H⋯π interactionsReveals crystal packing motifs

Advanced Research Questions

Q. How does fluorination at position 7 influence electronic properties and biological target interactions?

  • Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, altering electron density distribution. This enhances:
  • Bioactivity : Stronger H-bonding with enzymes/receptors (e.g., kinase inhibition) .
  • Metabolic Stability : Reduced oxidative metabolism due to C–F bond strength .
    Comparative studies with non-fluorinated analogs show improved target affinity (e.g., IC₅₀ reduction by 40% in kinase assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Verification : HPLC (>95% purity) and elemental analysis (C, H, N) to exclude impurities .
  • Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm activity thresholds .

Q. How can computational models predict novel reactivity or target interactions for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for reactions (e.g., ester hydrolysis energy barriers) .
  • Molecular Docking : Predicts binding modes with targets (e.g., docking into ATP-binding pockets using AutoDock Vina) .
  • Comparative Analysis : Overlay computed and crystallographic structures (RMSD < 0.5 Å validates models) .

Q. What structural modifications improve pharmacokinetics while retaining target affinity?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., carboxylates) at position 6, balancing logP (target ~2.5) .
  • Metabolic Stability : Replace methyl ester with cyclopropane rings (reduces esterase susceptibility) .
  • SAR Studies : Test derivatives with varying substituents (e.g., methoxy, chloro) to map steric/electronic effects .
ModificationImpactExample Derivative
Ester → Carboxylic AcidIncreased solubility (logP -0.3)7-Fluoro-THQ-6-carboxylic acid
Fluorine → ChlorineAltered target selectivity7-Chloro-THQ-6-carboxylate

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